Navigating a Chemical Labyrinth: A Technical Guide to Benzyl 3-aminocyclobutylcarbamate and its Synthetic Precursors
Navigating a Chemical Labyrinth: A Technical Guide to Benzyl 3-aminocyclobutylcarbamate and its Synthetic Precursors
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the compound Benzyl 3-aminocyclobutylcarbamate . Our initial investigation revealed a critical discrepancy in the public domain: the provided CAS number, 1188265-73-7, is erroneously associated with this name. This guide first clarifies this misidentification and then provides a comprehensive, practical framework for the synthesis and understanding of the target molecule by focusing on a key, well-documented synthetic precursor.
Part 1: Correcting the Record - A Tale of Two CAS Numbers
A thorough search across multiple chemical databases confirms that CAS number 1188265-73-7 does not correspond to Benzyl 3-aminocyclobutylcarbamate. Instead, it is unequivocally assigned to the compound tert-Butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate .[1][2][3][4][5][6] This misattribution is a crucial point of clarification for any researcher seeking to procure or synthesize the intended cyclobutane derivative.
The Correct Identity of CAS 1188265-73-7:
| Property | Value |
| IUPAC Name | tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate |
| Molecular Formula | C₁₁H₂₂N₂O₃[1] |
| Molecular Weight | 230.30 g/mol [4] |
| Structure | See Figure 1 |
Figure 1: Chemical Structure of tert-Butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate (CAS 1188265-73-7).
The intended molecule of this guide, Benzyl 3-aminocyclobutylcarbamate , possesses the structure shown in Figure 2. It features two key components of significant interest in medicinal chemistry: a benzyl carbamate (Cbz) group, a widely used amine protecting group, and a 1,3-disubstituted cyclobutane scaffold, which imparts valuable three-dimensional character to molecular designs.[7][8][9] It is important to note that this structure exists as cis and trans diastereomers, a factor with significant implications for its biological activity and physical properties.
Figure 2: Proposed Structure of Benzyl 3-aminocyclobutylcarbamate.
Given the absence of a dedicated CAS number and direct synthetic literature for Benzyl 3-aminocyclobutylcarbamate, this guide will pivot to a logical and documented synthetic precursor: Benzyl (3-oxocyclobutyl)carbamate (CAS 130369-36-7) .
Part 2: A Gateway Compound: Benzyl (3-oxocyclobutyl)carbamate (CAS 130369-36-7)
This ketone is the most logical starting point for the synthesis of the target amine via reductive amination. Its preparation is documented, providing a reliable foundation for researchers.[10][11][12][13]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 130369-36-7 | [10][14][15] |
| Molecular Formula | C₁₂H₁₃NO₃ | [10] |
| Molecular Weight | 219.24 g/mol | [10] |
| Appearance | Off-white to yellow solid | [10] |
| Storage Temperature | 2-8°C | [10] |
| Predicted Boiling Point | 403.3±44.0 °C | [10] |
| Predicted Density | 1.22 g/cm³ | [10] |
Synthesis Protocol: Curtius Rearrangement Approach
The synthesis of Benzyl (3-oxocyclobutyl)carbamate can be achieved from 3-oxocyclobutanecarboxylic acid.[10] This procedure involves an in-situ formation of an acyl azide followed by a Curtius rearrangement, which is a classic and reliable method for converting carboxylic acids to carbamates.
Expertise & Causality: The choice of diphenylphosphoryl azide (DPPA) is strategic. It serves as a one-pot reagent to convert the carboxylic acid into an acyl azide, which is thermally unstable. Upon gentle heating, the acyl azide rearranges to an isocyanate, losing dinitrogen gas in the process. This highly reactive isocyanate is then immediately trapped by benzyl alcohol to yield the stable benzyl carbamate product. Diisopropylethylamine (DIEA) is used as a non-nucleophilic base to facilitate the initial formation of the carboxylate salt.
Experimental Protocol:
-
To a solution of 3-oxocyclobutanecarboxylic acid (1.0 g, 8.77 mmol) in toluene (8 mL) under an argon atmosphere, add diisopropylethylamine (DIEA) (1.92 g, 14.92 mmol).
-
Add diphenylphosphoryl azide (DPPA) (2.89 g, 10.52 mmol) to the mixture.
-
Heat the reaction mixture to 60 °C and maintain for 3 hours. During this time, the conversion to the isocyanate intermediate occurs.
-
Add benzyl alcohol (1.14 g, 10.52 mmol) to the reaction mixture.
-
Continue stirring at 60 °C overnight to ensure complete trapping of the isocyanate.
-
Upon reaction completion (monitored by TLC), cool the mixture and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (eluent: petroleum ether:ethyl acetate = 8:1) to afford Benzyl (3-oxocyclobutyl)carbamate.[10]
Reported Characterization Data:
-
¹H NMR (500 MHz, CDCl₃): δ 7.38-7.33 (m, 5H), 5.12 (d, J = 7.5 Hz, 2H), 4.34-4.33 (brs, 1H), 3.44-3.39 (m, 2H), 3.10-3.07 (brs, 2H) ppm.[10]
-
ESI-MS (m/z): 220.2 [M + H]⁺.[10]
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